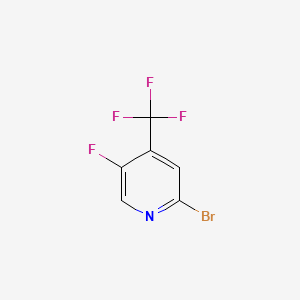

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

Vue d'ensemble

Description

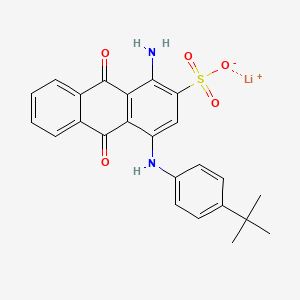

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl functional groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Applications De Recherche Scientifique

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals, electronic materials, and specialty chemicals.

Mécanisme D'action

Mode of Action

It’s known that the compound can act as a reactant in various chemical reactions, such as the preparation of aminopyridines through amination reactions . .

Biochemical Pathways

It’s known that fluorinated pyridines can be involved in various biochemical reactions and pathways . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Safety and Hazards

Orientations Futures

The future directions of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine involve its use in the preparation of pharmaceutical agents with antitumor activities and for the preparation of pesticides with a trifluoromethyl moiety . It is expected that many novel applications of this compound will be discovered in the future .

Analyse Biochimique

Biochemical Properties

It is known that it can be used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Molecular Mechanism

It is known to undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 5-fluoro-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Palladium-Catalyzed Coupling Reactions: This compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

Electrophilic Aromatic Substitution: The fluorine and trifluoromethyl groups can direct electrophiles to specific positions on the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+) in acidic media.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Palladium-Catalyzed Coupling: Formation of biaryl compounds.

Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other electrophile-substituted pyridines.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4-fluoropyridine: Similar structure but lacks the trifluoromethyl group.

2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but lacks the bromine atom.

2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the fluorine atom.

Uniqueness

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and various applications.

Propriétés

IUPAC Name |

2-bromo-5-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKUMEAWTPZERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-](/img/new.no-structure.jpg)

![9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one](/img/structure/B569325.png)

![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)